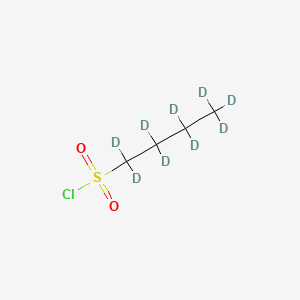

1-Butane-d9-sulfonyl Chloride

Description

Significance of Deuterated Organosulfur Compounds in Advanced Chemical Research

The introduction of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into organosulfur compounds offers unique advantages for in-depth chemical investigations. scielo.org.mx The increased mass of deuterium compared to hydrogen can lead to observable differences in reaction rates, known as the kinetic isotope effect (KIE), and provides a distinct mass signature for analytical techniques. scielo.org.mxsymeres.com

Role of Deuterium Labeling in Mechanistic Elucidation Studies

Deuterium labeling is a well-established and powerful technique for unraveling the intricate details of chemical reaction mechanisms. polimi.itbohrium.com By strategically placing deuterium atoms within a molecule, chemists can trace the fate of specific atoms throughout a reaction, providing insights into bond-breaking and bond-forming steps, the presence of intermediates, and the stereochemistry of the reaction. polimi.itsynmr.in

The kinetic isotope effect is a key phenomenon exploited in these studies. scielo.org.mx The substitution of a hydrogen atom with a deuterium atom can alter the rate of a chemical reaction, and the magnitude of this change can provide evidence for the rate-determining step of a mechanism. scielo.org.mx For instance, a significant KIE observed when a C-H bond is deuterated suggests that this bond is broken in the rate-limiting step. Deuterium labeling has been instrumental in understanding various reaction mechanisms, including those mediated by enzymes and metal catalysts. polimi.itresearchgate.net

Applications of Isotopic Labels in Precision Quantitative Analysis

Stable isotope labeling, including deuteration, is a cornerstone of modern quantitative analysis, particularly in techniques like mass spectrometry (MS). spectroinlets.comcernobioscience.com Stable isotope-labeled compounds, such as 1-butane-d9-sulfonyl chloride, serve as ideal internal standards in quantitative assays. nih.govmusechem.com

An internal standard is a known quantity of a compound added to a sample at the beginning of the analytical process to correct for variations that may occur during sample preparation, extraction, and instrumental analysis. scispace.comlgcstandards.com Because a deuterated standard is chemically almost identical to the non-labeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. waters.com This allows for highly accurate and precise quantification of the target analyte, as the ratio of the analyte to the internal standard remains constant despite sample losses or instrumental fluctuations. musechem.comoup.com This approach is widely used in pharmaceutical research for quantifying drug metabolites, in environmental analysis for monitoring pollutants, and in biochemical research for studying metabolic pathways. musechem.com

Overview of Sulfonyl Chlorides as Versatile Synthetic Intermediates

Sulfonyl chlorides are a highly important class of organic compounds, widely recognized for their versatility as intermediates in chemical synthesis. mdpi.commagtech.com.cn They serve as key building blocks for the construction of a wide array of sulfur-containing molecules, including sulfonamides, sulfonate esters, and sulfones. thieme-connect.comwikipedia.org Their utility spans numerous applications, from the synthesis of pharmaceuticals and agrochemicals to the preparation of dyes and polymers. mdpi.com

Fundamental Reactivity Profiles of Alkyl Sulfonyl Chlorides

Alkyl sulfonyl chlorides are characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, an alkyl group, and a chlorine atom. wikipedia.org This arrangement makes the sulfur atom highly electrophilic and susceptible to attack by a variety of nucleophiles. cdnsciencepub.com

The most common reaction of alkyl sulfonyl chlorides is with nucleophiles such as amines and alcohols. wikipedia.org Reaction with primary or secondary amines yields sulfonamides, a functional group prevalent in many pharmaceutical drugs. cbijournal.comsigmaaldrich.com Similarly, reaction with alcohols produces sulfonate esters. wikipedia.org Alkyl sulfonyl chlorides can also undergo Friedel-Crafts reactions with aromatic compounds to form sulfones. wikipedia.org Furthermore, they can react with water to hydrolyze into the corresponding sulfonic acid. wikipedia.org The reactivity of sulfonyl chlorides makes them a powerful tool for introducing the sulfonyl group into organic molecules. magtech.com.cn

Evolution of Sulfonyl Chloride Synthesis and Their Research Applications

The synthesis of sulfonyl chlorides has evolved significantly over the years, with the development of milder, safer, and more environmentally friendly methods. organic-chemistry.org Traditionally, sulfonyl chlorides were often prepared by the oxidative chlorination of thiols or the reaction of sulfonic acids with strong chlorinating agents. mdpi.comnih.gov However, these methods often required harsh reagents and could produce unwanted side products. mdpi.com

More recent methods focus on improved efficiency and sustainability. For example, procedures using N-chlorosuccinimide (NCS) or sodium chlorite (B76162) (NaClO2) for the oxidative chlorosulfonation of various sulfur-containing starting materials, such as S-alkylisothiourea salts, thiols, and disulfides, have been developed. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org These methods offer advantages such as high yields, operational simplicity, and the use of more accessible and less hazardous reagents. organic-chemistry.org The development of photocatalytic methods has also provided new avenues for sulfonyl chloride synthesis. nih.govacs.org

The research applications of sulfonyl chlorides are extensive. They are crucial intermediates in the synthesis of a wide range of biologically active compounds, including antimicrobial drugs and enzyme inhibitors. cbijournal.comsigmaaldrich.com In materials science, they are used in the production of polymers and ion-exchange resins. mdpi.com Their ability to generate sulfonyl radicals upon one-electron reduction has also made them valuable in photocatalysis for the formation of C-C and C-heteroatom bonds. nih.gov

Research Gaps and Future Perspectives for this compound Studies

While the utility of deuterated compounds and sulfonyl chlorides is well-established, specific research into this compound is still emerging. A primary research gap is the limited availability of published studies focusing specifically on the synthesis and application of this particular deuterated compound. While general methods for deuteration and sulfonyl chloride synthesis exist, detailed investigations into optimizing the synthesis of this compound and exploring its unique properties are needed.

Future research could focus on several key areas:

Development of Novel Synthetic Methods: Exploring more efficient, selective, and scalable synthetic routes to this compound would be highly beneficial. This could involve investigating novel deuteration catalysts or one-pot procedures that combine deuteration and chlorosulfonation.

Mechanistic Studies: Utilizing this compound in mechanistic studies of reactions involving the butanesulfonyl group could provide valuable insights. The kinetic isotope effect of the perdeuterated butyl chain could be used to probe reaction mechanisms in greater detail.

Advanced Analytical Applications: Further exploration of this compound as an internal standard in a wider range of quantitative analytical methods is warranted. This could include its application in complex biological matrices for metabolomics or proteomics studies.

Materials Science Applications: Investigating the incorporation of this compound into polymers or other materials could lead to the development of novel materials with unique isotopic properties, potentially useful for neutron scattering studies or other advanced characterization techniques.

By addressing these research gaps, the scientific community can fully harness the potential of this compound as a valuable tool in contemporary chemical research.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula | CAS Number |

| This compound | Nonadeuterio-1-butanesulfonyl chloride | C4D9ClO2S | 1219794-70-3 |

| 1-Butanesulfonyl chloride | Butylsulfonyl chloride | C4H9ClO2S | 2386-60-9 |

| N-Chlorosuccinimide | NCS | C4H4ClNO2 | 128-09-6 |

| Sodium chlorite | ClNaO2 | 7758-19-2 | |

| S-Alkylisothiourea salt | Varies | Varies | |

| Thiol | Mercaptan | R-SH | Varies |

| Disulfide | R-S-S-R' | Varies | |

| Sulfonamide | R-SO2-NR'R'' | Varies | |

| Sulfonate ester | R-SO2-OR' | Varies | |

| Sulfone | R-SO2-R' | Varies | |

| Sulfonic acid | R-SO3H | Varies |

Physicochemical Properties of 1-Butanesulfonyl chloride

| Property | Value |

| Molecular Weight | 156.63 g/mol . sigmaaldrich.com |

| Boiling Point | 80-81 °C/9 mmHg. sigmaaldrich.com |

| Density | 1.208 g/mL at 25 °C. sigmaaldrich.com |

| Refractive Index | n20/D 1.454. sigmaaldrich.com |

| Vapor Pressure | 0.5 mmHg ( 20 °C). sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C4H9ClO2S |

|---|---|

Molecular Weight |

165.69 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |

InChI |

InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |

InChI Key |

WEDIIKBPDQQQJU-YNSOAAEFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |

Canonical SMILES |

CCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Butane D9 Sulfonyl Chloride

Precursor Synthesis and Deuteration Strategies for n-Butane-d9 Analogs

The foundational step in the synthesis of 1-Butane-d9-sulfonyl Chloride is the preparation of a fully deuterated n-butane precursor. This involves the activation of relatively inert C-H bonds and their exchange with deuterium (B1214612) atoms, a process that has been the subject of extensive research for nearly a century. acs.orgresearchgate.netexlibrisgroup.comacs.org

Methodologies for the Preparation of n-Butane-d9 Precursors

The direct substitution of hydrogen with deuterium in aliphatic hydrocarbons like butane (B89635) is typically achieved through heterogeneous catalysis. researchgate.netexlibrisgroup.com This process involves passing butane gas over a heated catalyst in the presence of a deuterium source, such as deuterium gas (D₂). A variety of metal surfaces have demonstrated the ability to catalyze this hydrogen/deuterium (H/D) exchange. researchgate.net

Commonly employed catalysts include transition metals supported on inert materials. For instance, nickel-kieselguhr has been shown to be effective for the deuteration of alkanes like propane and ethane at temperatures ranging from 80 to 110 °C. acs.org Other effective metals include platinum, palladium, and iridium. nih.govresearchgate.net The reactions are generally conducted in the gas phase at elevated temperatures, often between 150-300 °C. researchgate.net The choice of catalyst and reaction conditions is critical to maximize the extent of deuteration while minimizing side reactions such as cracking (hydrogenolysis). acs.org

Table 1: Heterogeneous Catalysts for Alkane H/D Exchange

| Catalyst System | Support | Typical Temperature (°C) | Key Characteristics |

|---|---|---|---|

| Nickel | Kieselguhr | 80 - 150 | Effective for lower alkanes; cracking observed at higher temperatures. acs.org |

| Platinum | Alumina | 150 - 300 | High activity; can also catalyze dehydrogenation. |

| Palladium | Carbon | 150 - 300 | Widely used for hydrogenation and H/D exchange. |

| Iridium | N-doped Carbon | ~450 | Atomically dispersed Ir shows high activity for C-H activation. nih.gov |

| Metal Oxides | Alumina | >300 | Can facilitate H/D exchange, often involving different mechanisms than metal surfaces. acs.orgresearchgate.net |

The mechanism of H/D exchange on catalytic surfaces is complex and can involve various intermediates. For metal catalysts, the process is believed to involve the dissociative adsorption of the alkane onto the metal surface, forming an alkyl-metal intermediate. This allows for the exchange of hydrogen atoms with deuterium atoms adsorbed on the surface before the deuterated alkane desorbs.

Transition-metal-catalyzed H/D exchange represents a distinct and efficient strategy for deuterium labeling, where a protium (B1232500) atom is directly replaced by a deuterium atom. researchgate.net This can be achieved through both homogeneous and heterogeneous catalysis. researchgate.netbohrium.com Homogeneous catalysts, such as iridium-based pincer complexes, are known for their ability to activate C-H bonds and can be tuned for selectivity. researchgate.net The development of milder and more environmentally friendly deuteration strategies is an ongoing area of research, with a focus on using economical deuterium sources like heavy water (D₂O) or deuterium gas. researchgate.net

Synthetic Pathways to 1-Butanethiol-d9

Once the n-butane-d10 precursor is obtained, it must be functionalized to introduce a thiol group. A common and effective strategy involves the conversion of the deuterated alkane into a butyl halide, which is then transformed into the target thiol.

A well-established method for synthesizing thiols from alkyl halides is the reaction with thiourea (B124793) to form an intermediate S-alkylisothiouronium salt, which is subsequently hydrolyzed to yield the thiol. ias.ac.in This two-step, one-pot procedure is highly efficient and avoids the formation of dialkyl sulfide (B99878) byproducts that can occur when using sulfide or hydrosulfide (B80085) reagents directly. youtube.com

The synthesis proceeds by refluxing the deuterated butyl halide (e.g., 1-bromobutane-d9) with thiourea in an alcoholic solvent. prepchem.com The resulting isothiouronium salt precipitates and can be hydrolyzed with a base, such as sodium hydroxide, followed by acidification to liberate the 1-butanethiol-d9. prepchem.com Yields for the non-deuterated analog using this method are typically high, often around 90%. prepchem.com

Table 2: Reagents for Thiol Synthesis from Alkyl Halides

| Reagent | Intermediate | Key Advantages |

|---|---|---|

| Thiourea (H₂NCSNH₂) | Isothiouronium Salt | High yields, avoids sulfide byproducts, convenient one-pot procedure. prepchem.com |

| Sodium Hydrosulfide (NaSH) | Thiolate | Direct conversion, but can lead to sulfide byproduct formation. |

| Sodium Thiosulfate (Na₂S₂O₃) | Bunte Salt | Good nucleophile, intermediate is hydrolyzed to the thiol. youtube.com |

| Triisopropylsilanethiol (TIPS-SH) | Silyl Thioether | Bulky group prevents side reactions, good for sensitive substrates. ias.ac.in |

An alternative pathway to 1-butanethiol-d9 involves starting from a deuterated alkene, such as butene-d8. This precursor can be synthesized via the catalytic dehydrogenation of n-butane-d10. This process is typically carried out at high temperatures (450-650 °C) over catalysts like chromia-alumina or platinum-based systems. melscience.comscirp.orgacs.org The reaction yields a mixture of butene isomers and butadiene. melscience.comgoogle.com

Once the deuterated butene is obtained, a thiol group can be introduced. Catalytic transfer deuteration and hydrodeuteration are emerging as powerful techniques for the selective incorporation of deuterium into small molecules, often using deuterium sources like D₂O. bohrium.comcore.ac.uk A related strategy is the reductive deuteration of alkenes. researchgate.net For the synthesis of the target thiol, a thiol-mediated transfer hydrogenation/deuteration could be adapted. rsc.org This might involve a photochemical process where a thio-Michael addition occurs across the double bond of the deuterated butene, followed by a reductive desulfurization step that incorporates a deuterium atom and leaves the desired thiol group. rsc.org This approach offers a metal-free alternative for the functionalization of deuterated alkenes.

Transformation of 1-Butanethiol-d9 to this compound

The conversion of 1-Butanethiol-d9, a thiol, into this compound involves the oxidation of the sulfur atom and its subsequent chlorination. This process, known as oxidative chlorination, can be achieved through several synthetic pathways. The choice of methodology often depends on factors such as reagent availability, scalability, and, most critically for this specific compound, the preservation of the deuterium labels.

A variety of reagents and reaction conditions have been developed for the oxidative chlorination of thiols. These methods generally aim for high efficiency, mild reaction conditions, and simple product isolation.

The direct use of chlorine gas in conjunction with an oxidizing agent, often in an aqueous acidic medium, is a traditional method for synthesizing sulfonyl chlorides from thiols. The reaction typically proceeds by the oxidation of the thiol to various sulfur intermediates which are then chlorinated to form the final sulfonyl chloride. While effective, this method requires careful handling of corrosive and toxic chlorine gas and may involve strongly acidic conditions that could potentially compromise isotopic purity.

Sulfuryl chloride (SO2Cl2) serves as both an oxidant and a source of chlorine, offering a more convenient alternative to gaseous chlorine for the synthesis of sulfonyl chlorides. Other modern oxidative systems include combinations like hydrogen peroxide with thionyl chloride (H2O2/SOCl2) or zirconium tetrachloride (H2O2/ZrCl4). These methods are often characterized by high reactivity, short reaction times, and high yields under mild conditions. For instance, the H2O2/SOCl2 system can convert various thiols to their corresponding sulfonyl chlorides with high purity, often at room temperature.

Table 1: Comparison of Oxidative Reagents for Thiol to Sulfonyl Chloride Conversion

| Reagent System | Typical Conditions | Advantages |

|---|---|---|

| Cl2 / H2O, Acid | Low Temperature | Established method |

| SO2Cl2 | Inert Solvent | Convenient chlorine source |

| H2O2 / SOCl2 | Acetonitrile, RT | Fast, high yield, mild conditions |

| H2O2 / ZrCl4 | Acetonitrile, RT | Fast, high yield, avoids harsh reagents |

An economically and environmentally advantageous method involves a two-step process starting from the corresponding deuterated alkyl halide. First, 1-bromobutane-d9 is reacted with thiourea to form the S-(butyl-d9)-isothiourea salt. This salt is then subjected to oxidative chlorosulfonation using common household bleach (sodium hypochlorite, NaOCl) under acidic conditions. This procedure is considered worker-friendly, uses readily available reagents, and often results in high yields (up to 99%) without the need for chromatographic purification. The byproducts are water-soluble, simplifying the isolation of the desired sulfonyl chloride.

When synthesizing deuterated compounds, a primary goal is to prevent hydrogen-deuterium (H/D) exchange, which would lower the isotopic enrichment of the final product. The stability of the C-D bonds in the non-activated alkyl chain of this compound is generally high. However, the choice of reaction conditions, particularly temperature and solvent, is critical to mitigate any potential for exchange.

The selection of an appropriate solvent is crucial for maintaining isotopic purity. Protic solvents, especially under acidic or basic conditions, can facilitate H/D exchange. Therefore, aprotic solvents are generally preferred for these transformations. Acetonitrile is a common choice for many oxidative chlorination reactions, as it is relatively inert and effectively solubilizes the reactants.

Reaction temperature must also be carefully controlled. Oxidative chlorination reactions can be exothermic, and elevated temperatures might increase the rate of undesired side reactions or potentially compromise the C-D bonds, although this risk is lower for non-activated C-D bonds. Many modern protocols are designed to run at room temperature or below to ensure selectivity and stability. For instance, the bleach-mediated oxidative chlorosulfonation is typically carried out at low temperatures (e.g., below -5 °C) to control the reaction rate and maximize yield. Careful control of these parameters ensures the synthesis of this compound with both high chemical purity and maximal isotopic enrichment.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Butanethiol-d9 |

| 1-bromobutane-d9 |

| Chlorine |

| Hydrogen Peroxide |

| S-(butyl-d9)-isothiourea salt |

| Sodium Hypochlorite |

| Sulfuryl chloride |

| Thionyl chloride |

| Thiourea |

Optimization of Reaction Conditions for Maximizing Isotopic Purity

Purification Techniques for Research-Grade this compound

The purification of this compound is essential to remove impurities from the synthesis, which may include unreacted starting materials, byproducts, and the corresponding sulfonic acid formed via hydrolysis. Achieving high purity is critical for its application as a research-grade chemical.

Advanced Distillation and Crystallization Protocols

Given that 1-butanesulfonyl chloride is a liquid at room temperature, fractional distillation under reduced pressure is the primary and most effective method for its purification on a preparative scale. Alkanesulfonyl chlorides can be thermally sensitive and prone to decomposition at elevated temperatures. Furthermore, the presence of moisture can lead to hydrolysis, forming the non-volatile butanesulfonic acid and corrosive HCl.

Vacuum distillation addresses these challenges by lowering the boiling point of the compound, allowing it to be distilled at a temperature that minimizes thermal decomposition. An inert gas sweep, such as nitrogen or argon, can be employed during the distillation process. This technique, often referred to as vacuum stripping, helps to efficiently remove volatile impurities and residual solvents at lower temperatures. For crude organosulfonyl chlorides, a preliminary scrubbing step with a concentrated aqueous HCl solution can remove the bulk of the corresponding sulfonic acid impurity before the final distillation.

A typical advanced distillation protocol would involve the following conditions:

| Parameter | Value/Condition | Purpose |

| Pressure | < 10 mmHg | Lowers boiling point to prevent thermal decomposition. |

| Temperature | 40 - 80 °C (bath) | Provides sufficient energy for vaporization without degradation. |

| Atmosphere | Inert gas (N₂, Ar) | Prevents moisture ingress and potential side reactions. |

| Apparatus | Fractional distillation column | Enhances separation efficiency between the product and impurities with close boiling points. |

Crystallization is not applicable for the direct purification of liquid this compound. However, this technique may be employed to purify solid precursors used in its synthesis, ensuring that high-purity starting materials are used for the final conversion to the sulfonyl chloride.

Chromatographic Separation Methods for Removal of Impurities

Chromatographic techniques are invaluable for achieving the high purity required for research-grade this compound, particularly for removing non-volatile impurities or those with boiling points close to the product.

Flash Column Chromatography is a common method for purification in a laboratory setting. It is effective for removing polar impurities, such as the corresponding sulfonic acid, from the less polar sulfonyl chloride product. A silica gel stationary phase is typically used, with a non-polar mobile phase system.

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is suitable for both analytical purity assessment and preparative-scale purification. Reverse-phase (RP) HPLC is particularly effective. sielc.com The non-polar nature of the C18 stationary phase retains the this compound, while allowing more polar impurities to elute earlier. This method is scalable and can be used to isolate highly pure fractions of the final product. sielc.com

The table below outlines typical conditions for these chromatographic methods:

| Method | Stationary Phase | Mobile Phase System (Gradient) | Typical Impurities Removed |

| Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate | 1-Butane-d9-sulfonic acid, polar byproducts. |

| Preparative HPLC | C18 Silica | Acetonitrile / Water | Trace starting materials, hydrolysis products, other synthesis-related impurities. google.com |

Mechanistic Investigations of 1 Butane D9 Sulfonyl Chloride Reactions

Nucleophilic Substitution Reactions Involving the Sulfonyl Chloride Moiety

The reactivity of 1-butane-d9-sulfonyl chloride is primarily characterized by nucleophilic substitution reactions at the electron-deficient sulfur atom of the sulfonyl chloride group (-SO₂Cl). The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. chemguide.co.uklibretexts.org These reactions involve the displacement of the chloride ion, which is a good leaving group, by an incoming nucleophile (Nu:).

The general mechanism for these transformations is typically a bimolecular nucleophilic substitution (Sₙ2-type) process. nih.govnih.gov The nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, which then collapses to form the product and release the chloride ion. cdnsciencepub.comresearchgate.net The use of a deuterated alkyl chain, as in this compound, serves as a powerful tool for probing the finer details of these reaction mechanisms, particularly the structure of the transition state, through the analysis of kinetic isotope effects.

Pathways of Sulfonyl Chloride Hydrolysis

The hydrolysis of alkanesulfonyl chlorides, including this compound, is a fundamental reaction that can proceed through different pathways depending on the pH of the medium. acs.org In neutral or acidic conditions, a water molecule acts as the nucleophile in a direct displacement reaction. rsc.org Under alkaline conditions, the much stronger nucleophile, the hydroxide ion (OH⁻), is the attacking species, leading to a significantly faster reaction rate. nih.govrsc.org

For alkanesulfonyl chlorides that possess hydrogen atoms on the carbon adjacent to the sulfonyl group (the α-carbon), an alternative pathway, the elimination-addition mechanism via a sulfene intermediate (R₂C=SO₂), can become competitive, particularly in the presence of base. acs.orgscispace.com However, the dominant pathway for the hydrolysis of primary alkanesulfonyl chlorides is generally considered to be the direct Sₙ2 substitution. nih.gov

Deuterium (B1214612) Isotope Effects in Hydrolytic Cleavage

Deuterium isotope effects are a critical tool for elucidating the mechanism of hydrolytic cleavage. These effects are categorized as either solvent isotope effects, where the reaction rate in H₂O is compared to that in D₂O, or substrate isotope effects, which arise from the isotopic labeling within the sulfonyl chloride molecule itself, as with this compound.

The Kinetic Solvent Isotope Effect (KSIE), expressed as the ratio kH₂O/kD₂O, provides insight into the role of the solvent in the rate-determining step. For the solvolysis of most sulfonyl chlorides, the KSIE values are typically greater than 1, ranging from 1.4 to 2.3. mdpi.com This normal isotope effect suggests that O-H bond breaking is part of the rate-determining step, consistent with a mechanism where a water molecule acts not only as a nucleophile but also where a second water molecule acts as a general base, assisting in the removal of a proton from the attacking water molecule in the transition state. nih.govresearchgate.net

| Sulfonyl Chloride | Solvent System | Kinetic Solvent Isotope Effect (KSIE) | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride | MeOH/MeOD | 1.79 | mdpi.com |

| p-Nitrobenzenesulfonyl chloride | MeOH/MeOD | 2.31 | mdpi.com |

| p-Methoxybenzenesulfonyl chloride | MeOH/MeOD | 1.58 | mdpi.com |

| trans-β-Styrenesulfonyl chloride | H₂O/D₂O | 1.46 | mdpi.com |

| trans-β-Styrenesulfonyl chloride | MeOH/MeOD | 1.76 | mdpi.com |

The presence of deuterium in the non-reacting alkyl chain of this compound allows for the study of secondary kinetic isotope effects (SKIEs). The magnitude of the α- and β-deuterium SKIEs can indicate the extent of bond breaking and bond formation in the transition state. For a concerted Sₙ2 reaction at the sulfur center, the SKIEs are expected to be small and close to unity. A significant deviation from 1 would suggest a more Sₙ1-like (dissociative) or addition-elimination (associative) character in the transition state.

Aminolysis and Alcoholysis Mechanisms with this compound

The reactions of this compound with amines (aminolysis) and alcohols (alcoholysis) are analogous nucleophilic substitution reactions that lead to the formation of sulfonamides and sulfonate esters, respectively. eurjchem.com These transformations are of immense synthetic importance. The mechanism is generally accepted to be a bimolecular Sₙ2-type process, where the nitrogen or oxygen atom of the nucleophile attacks the electrophilic sulfur center. youtube.com

Kinetics and Stereochemistry of Aminosulfonylation

Rate = k[CH₃(CD₂)₃CD₂SO₂Cl][Amine]

In some cases, particularly with less basic amines or in non-polar solvents, the reaction can exhibit third-order kinetics, where a second molecule of the amine acts as a general base to facilitate proton removal from the nitrogen atom in the transition state. iupac.org Nucleophilic substitution at a tetrahedral sulfur atom via an Sₙ2 mechanism is expected to proceed with inversion of stereochemistry at the sulfur center.

Formation Mechanisms of Deuterated Sulfonate Esters

The reaction of this compound with an alcohol in the presence of a non-nucleophilic base, such as pyridine, produces a deuterated sulfonate ester. periodicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the sulfur atom of the sulfonyl chloride. youtube.com This initial attack forms a protonated intermediate, which is then deprotonated by the base to yield the final sulfonate ester product and the protonated base. The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting alcohol and inhibit the reaction. libretexts.org

Reactivity with Other Heteroatom Nucleophiles

Beyond oxygen and nitrogen nucleophiles, this compound reacts with a variety of other heteroatom nucleophiles. These reactions also proceed via a nucleophilic substitution mechanism at the sulfur center. The relative reactivity of these nucleophiles depends on factors such as basicity, polarizability, and steric hindrance.

Thiolates (RS⁻), derived from thiols, are excellent nucleophiles for sulfonyl chlorides, readily forming thiosulfonate esters. Other sulfur nucleophiles, such as sulfite, can also displace the chloride. Phosphorus-based nucleophiles, like phosphines, can also react at the sulfonyl sulfur. The general trend in reactivity often follows the nucleophilicity of the attacking atom.

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Oxygen Nucleophile | H₂O, ROH, OH⁻ | Sulfonic Acid / Sulfonate Ester |

| Nitrogen Nucleophile | RNH₂, R₂NH | Sulfonamide |

| Sulfur Nucleophile | RS⁻ (Thiolate) | Thiosulfonate Ester |

| Halide Nucleophile | F⁻ | Sulfonyl Fluoride |

| Phosphorus Nucleophile | R₃P (Phosphine) | Phosphonium Salt Intermediate |

The study of these reactions with the deuterated substrate can provide further mechanistic insights, comparing kinetic isotope effects across a range of nucleophiles to map the subtle changes in transition state structures.

Radical Reaction Pathways and Radical Scavenging Studies

Reactions involving sulfonyl chlorides can often proceed through radical intermediates, where the sulfur-carbon bond or sulfur-chlorine bond undergoes homolytic cleavage. magtech.com.cn The use of the perdeuterated butyl group in this compound is instrumental in studying these pathways.

The butane-d9-sulfonyl radical (CD₃(CD₂)₃SO₂•) is a key intermediate in these radical pathways. Its generation from this compound can be initiated through several methods, primarily involving photolytic, thermal, or chemical induction. rsc.org A common modern approach involves the use of photoredox catalysis, where visible light and a suitable photocatalyst facilitate the generation of the sulfonyl radical under mild conditions. rsc.org

The process typically involves a single-electron transfer (SET) to the sulfonyl chloride, leading to the cleavage of the S-Cl bond and formation of the butane-d9-sulfonyl radical and a chloride anion. The stability of the deuterated alkyl chain ensures that the radical generated is indeed the butane-d9-sulfonyl species, without interference from premature C-D bond cleavage.

Table 1: Common Methods for Generating Sulfonyl Radicals

| Method | Initiator/Catalyst | Conditions | Mechanism |

|---|---|---|---|

| Photoredox Catalysis | Ru(bpy)₃²⁺ or Ir(ppy)₃ | Visible Light, Room Temp. | Single-Electron Transfer (SET) |

| Thermal Initiation | AIBN (Azobisisobutyronitrile) | ~80 °C | Radical Initiator Decomposition |

| Transition Metal Catalysis | Cu(I) complexes | Varies | Halogen Atom Transfer |

Once generated, the butane-d9-sulfonyl radical can participate in a variety of subsequent reactions, most notably addition to unsaturated systems like alkenes and alkynes. magtech.com.cn In these reactions, the sulfonyl radical adds across the double or triple bond, forming a new carbon-centered radical intermediate. nih.gov This intermediate is then typically quenched by abstracting an atom, often a hydrogen or halogen, from another molecule to yield the final product. wikipedia.org

Because radical reactions are generally not subject to significant primary kinetic isotope effects unless a C-D bond is broken in the rate-determining step, the deuterated butyl group primarily acts as a stable, non-reactive tracer. princeton.edulibretexts.org This allows for precise tracking of the sulfonyl moiety.

Intramolecular versions of this reaction, known as radical cyclizations, are also prevalent. wikipedia.orgnih.gov If the molecule containing the sulfonyl radical also possesses an unsaturated bond at an appropriate position, the radical can add intramolecularly to form a cyclic product. wikipedia.org The use of this compound in synthesizing precursors for such reactions would confirm that the deuterated butylsulfonyl group is incorporated into the final cyclic structure without isotopic scrambling.

Electrophilic Aromatic Sulfonylation with this compound

The sulfonylation of aromatic compounds is a classic example of electrophilic aromatic substitution. wikipedia.org Using this compound allows for mechanistic studies of this important transformation.

In a typical Friedel-Crafts sulfonylation, this compound reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). rsc.orgscispace.com The Lewis acid coordinates to the chlorine atom, polarizing the S-Cl bond and increasing the electrophilicity of the sulfur atom. This complex then acts as the electrophile.

The aromatic ring attacks the sulfur atom, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comorganicchemistrytutor.com In the final step, a weak base removes the proton from the carbon atom bearing the new sulfonyl group, restoring aromaticity and yielding the deuterated alkyl aryl sulfone. The use of the d9-labeled substrate is critical for confirming that the alkyl group remains intact and does not undergo rearrangement or deuterium-proton exchange under the strongly acidic reaction conditions.

Table 2: Mechanistic Steps in Friedel-Crafts Sulfonylation

| Step | Description | Intermediate |

|---|---|---|

| 1. Electrophile Formation | The Lewis acid (e.g., AlCl₃) activates the this compound. | [CD₃(CD₂)₃SO₂]⁺[AlCl₄]⁻ complex |

| 2. Nucleophilic Attack | The π-electrons of the aromatic ring attack the electrophilic sulfur atom. | Sigma Complex (Arenium Ion) |

| 3. Deprotonation | A base removes a proton from the ring, restoring aromaticity. | Final Product (Aryl Butane-d9-sulfone) |

Applications of 1 Butane D9 Sulfonyl Chloride in Chemical Synthesis

Synthesis of Deuterated Sulfonamides and Sulfonate Esters

The sulfonyl chloride functional group is highly reactive toward nucleophiles, making 1-butane-d9-sulfonyl chloride an excellent precursor for the synthesis of various deuterated sulfur-containing compounds. magtech.com.cn Its primary reactions involve the formation of sulfonamides and sulfonate esters, which are significant structural motifs in medicinal chemistry. google.com

Sulfonamides are a cornerstone of many pharmaceutical drugs. The reaction of this compound with primary or secondary amines provides a direct route to N-substituted butane-d9-sulfonamides. These molecules serve as isotopically labeled precursors or drug candidates. The strategic incorporation of deuterium (B1214612) can significantly alter a drug's metabolic profile by slowing down cytochrome P450 (CYP)-mediated oxidation. nih.govresearchgate.net This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond, making it more difficult to break. portico.orgclearsynthdiscovery.com By using a deuterated building block like this compound, medicinal chemists can create novel pharmaceutical precursors with potentially enhanced pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites. nih.govclearsynthdiscovery.com

Table 1: Illustrative Reactions for Deuterated Pharmaceutical Precursors

| Reactant 1 | Reactant 2 (Amine/Alcohol) | Product Class | Significance |

| This compound | Primary Amine (R-NH₂) | Deuterated N-Alkyl-sulfonamide | Core structure in various drug classes. |

| This compound | Secondary Amine (R₂NH) | Deuterated N,N-Dialkyl-sulfonamide | Building block for complex molecules. |

| This compound | Alcohol (R-OH) | Deuterated Sulfonate Ester | Intermediate for further synthesis. |

In drug metabolism and pharmacokinetic (DMPK) studies, the precise quantification of drugs and their metabolites in biological matrices is essential. Sulfonyl chlorides are effective derivatizing agents that can improve the analytical detection of compounds, particularly in liquid chromatography-mass spectrometry (LC-MS). By reacting with functional groups like phenols and amines, this compound attaches a deuterated tag to the analyte molecule.

This "heavy" tag serves two purposes. First, it can enhance ionization efficiency and improve chromatographic behavior. Second, and more importantly, the resulting deuterated derivative can be used as an ideal internal standard for its non-deuterated counterpart in quantitative mass spectrometry assays. The mass difference allows for clear differentiation between the analyte and the standard, leading to highly accurate and precise measurements of drug concentrations during metabolism studies.

Formation of Deuterated Sulfones and Sulfonic Acids

Beyond sulfonamides and sulfonate esters, this compound is a versatile starting material for producing other classes of deuterated organosulfur compounds, namely sulfones and sulfonic acids.

Sulfones are a class of compounds containing a sulfonyl group connected to two carbon atoms. They are present in numerous pharmaceuticals and materials. Direct oxidation of a sulfonyl chloride to a sulfone is not a standard synthetic route. Instead, sulfones are typically synthesized from sulfonyl chlorides through reactions that form a new carbon-sulfur bond. Common methods include:

Friedel-Crafts Sulfonylation: This reaction involves the treatment of an aromatic compound with a sulfonyl chloride, such as this compound, in the presence of a Lewis acid or a strong Brønsted acid catalyst to form an aryl-butyl-d9-sulfone. scispace.comrsc.org

Reaction with Organometallic Reagents: Sulfonyl chlorides react with organometallic reagents like organozinc or Grignard reagents to yield sulfones. organic-chemistry.orgrmit.edu.au This provides a pathway to a wide variety of aliphatic and aromatic deuterated sulfones.

Radical Addition: Under photoredox catalysis, sulfonyl chlorides can generate sulfonyl radicals. These radicals can then add across alkenes or alkynes to produce complex sulfone structures in a controlled manner. rsc.orgresearchgate.netnih.gov

Sulfonic acids are strong organic acids with various industrial and chemical applications. This compound can be readily converted to its corresponding sulfonic acid through hydrolysis. wikipedia.orglscollege.ac.in This reaction involves the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of butane-d9-sulfonic acid. google.com This deuterated sulfonic acid can then be used as a catalyst or as a precursor for the synthesis of deuterated sulfonate salts and other derivatives.

Table 2: Synthesis of Deuterated Sulfones and Sulfonic Acid

| Starting Material | Reagent(s) | Product Class | Reaction Type |

| This compound | Arene, Lewis Acid | Deuterated Aryl Sulfone | Friedel-Crafts Sulfonylation |

| This compound | Organozinc Reagent | Deuterated Alkyl/Aryl Sulfone | Nucleophilic Substitution |

| This compound | Water (H₂O) | Butane-d9-sulfonic Acid | Hydrolysis |

Isotopic Labeling for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Isotopic labeling with deuterium is a sophisticated strategy used in SAR to probe the metabolic stability of a drug candidate. nih.gov

The primary mechanism exploited in this context is the deuterium kinetic isotope effect (KIE). nih.govlibretexts.org Metabolic degradation of drugs, often by CYP enzymes, frequently involves the cleavage of a C-H bond as the rate-determining step. nih.gov By selectively replacing hydrogen atoms at these metabolically vulnerable positions (often called "soft spots") with deuterium, the rate of metabolism at that site can be significantly reduced. nih.govportico.org

Table 3: Application of Deuteration in SAR Studies

| Parameter | Non-Deuterated Compound (C-H bond) | Deuterated Compound (C-D bond) | Implication for SAR |

| Bond Strength | Weaker | Stronger | Higher activation energy required for cleavage. |

| Metabolic Rate | Faster | Slower (due to KIE) | Reduced rate of metabolic breakdown at the labeled site. |

| Drug Half-life | Shorter | Potentially Longer | Improved pharmacokinetic profile. |

| Metabolite Profile | Standard | Altered; potentially reduced toxic metabolites | Improved safety and tolerability. |

Deuterium Tracing in Reaction Pathway Elucidation

The substitution of hydrogen with its heavier isotope, deuterium, induces a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered. libretexts.orgwikipedia.org This effect is particularly pronounced when a bond to a hydrogen/deuterium atom is broken in the rate-determining step of a reaction. princeton.edu By comparing the reaction rates of a non-deuterated compound with its deuterated counterpart, such as this compound, researchers can gain critical evidence to support or refute a proposed reaction mechanism. researchgate.net

The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. libretexts.org Consequently, reactions where the C-H bond cleavage is the slowest step will exhibit a primary KIE (kH/kD > 1), indicating a significantly slower rate for the deuterated compound. Conversely, the absence of a significant KIE can suggest that C-H bond breaking is not involved in the rate-determining step.

Table 1: Illustrative Kinetic Isotope Effect Data for a Hypothetical Reaction

| Reactant | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Plausible Mechanistic Implication |

|---|---|---|---|

| 1-Butanesulfonyl Chloride | kH = 2.4 x 10⁻⁴ | 6.0 | C-H bond cleavage is likely involved in the rate-determining step. |

| This compound | kD = 0.4 x 10⁻⁴ |

This table presents hypothetical data to illustrate how KIE is calculated and its potential interpretation. Actual values would be determined experimentally for a specific reaction.

For instance, in the study of elimination reactions where a sulfonyl chloride acts as a leaving group precursor, the use of this compound could help elucidate whether the reaction proceeds through an E1 or E2 mechanism. A significant KIE would support a mechanism where a proton is abstracted from the butane (B89635) chain in the rate-limiting step, characteristic of an E2 pathway.

Application in Isotopic Tagging for Compound Library Synthesis

The synthesis of large and diverse compound libraries is a cornerstone of modern drug discovery. Isotopic tagging with reagents like this compound offers a powerful strategy for the efficient analysis and deconvolution of these libraries. By incorporating a unique mass signature into a subset of library members, researchers can employ mass spectrometry-based screening techniques to rapidly identify active compounds.

In a common approach known as pooled screening, multiple compounds are tested together. If the pool shows biological activity, the challenge lies in identifying the specific "hit" compound. When a portion of the library is synthesized using this compound, the resulting sulfonamides will have a distinct mass shift (an increase of 9 Da) compared to their non-deuterated counterparts. This mass difference allows for the straightforward identification of the active molecule or molecules within the mixture using mass spectrometry.

Table 2: Mass Spectrometry Data for a Hypothetical Sulfonamide Pair

| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Observed [M+H]⁺ (m/z) |

|---|---|---|---|

| N-Benzylbutane-1-sulfonamide | C₁₁H₁₇NO₂S | 227.10 | 228.11 |

| N-Benzylbutane-1-d9-sulfonamide | C₁₁H₈D₉NO₂S | 236.16 | 237.17 |

This table illustrates the expected mass difference between a sulfonamide synthesized with 1-butanesulfonyl chloride and its deuterated analog, facilitating identification in a mixture.

This isotopic tagging strategy is particularly advantageous for high-throughput screening campaigns, as it significantly reduces the time and resources required for hit identification. The clear mass difference between the tagged and untagged compounds simplifies the analysis of complex mixtures, accelerating the pace of drug discovery and development. osaka-u.ac.jpnih.govnih.gov

Role of 1 Butane D9 Sulfonyl Chloride in Advanced Analytical Methodologies

Utilization as an Internal Standard in Quantitative Spectroscopy

In quantitative analysis, an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards. By comparing the detector response of the analyte to that of the internal standard, variability in sample injection, and analysis can be compensated for, leading to more accurate and precise results. Stable isotope-labeled compounds, such as 1-Butane-d9-sulfonyl Chloride, are considered the gold standard for internal standards, especially in mass spectrometry.

Mass spectrometry (MS), often coupled with liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of "omics" technologies, including metabolomics and proteomics. nih.gov These fields involve the comprehensive analysis of thousands of metabolites or proteins in complex biological samples to understand physiological states or disease processes. sigmaaldrich.comfrontiersin.orgbiorxiv.org Given the complexity of these samples and the potential for ion suppression or enhancement effects in the MS source, accurate quantification is a significant challenge.

The use of a stable isotope-labeled internal standard like this compound is critical for achieving reliable quantitative data. ualberta.ca When used to create a labeled derivative of an analyte, it co-elutes with the unlabeled analyte derivative during chromatography and experiences similar ionization effects in the mass spectrometer. nih.gov However, due to its higher mass, it is easily distinguished by the mass analyzer. This allows for the precise normalization of the analyte's signal, correcting for variations in sample preparation, chromatographic retention, and ionization efficiency, which is a fundamental requirement for high-quality quantitative metabolomics and proteomics research. sigmaaldrich.comualberta.ca

Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement that provides highly accurate and traceable quantification of analytes. epa.goveuropa.eu The technique involves adding a known amount of an isotopically enriched version of the analyte, like this compound, to a sample. epa.gov The mixture is then analyzed by mass spectrometry to determine the ratio of the naturally occurring analyte to the isotopically labeled "spike."

Because the labeled and unlabeled forms of the analyte are chemically identical, they are inseparable during sample preparation and analysis, meaning any sample loss affects both forms equally. epa.govnih.gov By measuring the final isotope ratio, the initial concentration of the unlabeled analyte in the sample can be calculated with exceptional precision and accuracy. europa.eunih.gov this compound is specifically designed for such applications, either by being used to quantify its unlabeled analog or by being used as a derivatizing agent to create a labeled standard for an analyte of interest. lgcstandards.com

Derivatization Reagent for Enhancing Detection in Chromatography

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are better suited for a given analytical method. researchgate.netresearchgate.net This is often done to improve volatility for GC analysis, or to enhance detectability for LC analysis. researchgate.net Sulfonyl chlorides are a class of reagents that react with primary and secondary amines, as well as phenolic compounds, to form stable sulfonamides. ualberta.caddtjournal.com

This compound serves as a deuterated derivatization reagent. lgcstandards.com It reacts with target functional groups on analytes, such as amines or hydroxyls, to form a deuterated butanesulfonyl derivative. This reaction is analogous to derivatization with unlabeled sulfonyl chlorides, which are used to improve the stability and chromatographic properties of analytes for GC or LC-MS analysis. core.ac.uk

The key advantage of using a deuterated reagent like this compound is the ability to synthesize a stable, isotopically labeled internal standard for an analyte that may not otherwise be commercially available. nih.gov For instance, a mixture of standards can be derivatized with this compound to create a solution of labeled standards. nih.gov This solution can then be spiked into a sample that has been derivatized with unlabeled 1-butanesulfonyl chloride. This strategy allows for the creation of an ideal internal standard for each analyte, which has the same derivative structure but a distinct mass, enabling precise quantification in GC-MS or LC-MS. nih.govsigmaaldrich.com

The process of derivatization inherently enhances analytical methods in two primary ways: improving chromatographic separation and lowering detection limits. researchgate.netorganomation.com By converting polar analytes (e.g., those with amine or hydroxyl groups) into less polar sulfonyl derivatives, their retention behavior on reverse-phase LC columns or their volatility for GC columns can be significantly improved, leading to better peak shapes and resolution from interfering matrix components. ualberta.cacore.ac.ukrsc.org

Spectroscopic Characterization Methodologies for this compound

The identity, purity, and structural integrity of this compound are confirmed using a suite of standard spectroscopic techniques. These methods are essential for verifying that the compound is suitable for its intended use as a high-purity standard and reagent. The characterization typically involves mass spectrometry to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and the position of the deuterium (B1214612) labels. syncsci.commdpi.com Fourier-transform infrared spectroscopy (FT-IR) is also used to identify characteristic functional groups, such as the sulfonyl chloride S=O bonds. mdpi.com

Table 1: Physicochemical Identifiers for this compound

| Property | Value |

|---|---|

| Analyte Name | 1-Butanesulfonyl Chloride-D9 |

| CAS Number | 1219794-70-3 |

| Molecular Formula | C₄D₉ClSO₂ |

| SMILES Notation | [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S(=O)(=O)Cl |

| InChI String | InChI=1S/C4H9ClO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3/i1D3,2D2,3D2,4D2 |

| Synonym | 1,1,2,2,3,3,4,4,4-nonadeuteriobutane-1-sulfonyl chloride |

Data sourced from LGC Standards. lgcstandards.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butanesulfonyl Chloride |

| Deuterium |

| N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for the structural elucidation of molecules. unimelb.edu.auipb.pt For isotopically labeled compounds like this compound, advanced NMR methods are indispensable for confirming the molecular structure, assessing the extent of deuteration, and ensuring chemical purity. rsc.org

Advanced 1H, 13C, and 2H NMR for Detailed Structural Assignment

A comprehensive assignment of the molecular structure of this compound is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. unimelb.edu.au While standard 1H and 13C NMR spectra provide initial structural information for the non-deuterated analogue, 1-butanesulfonyl chloride, specialized techniques are required for the deuterated version. acdlabs.comchemicalbook.comchemicalbook.com

¹H NMR: In the ¹H NMR spectrum of the unlabeled 1-butanesulfonyl chloride, distinct multiplets are observed for the protons along the butyl chain. acdlabs.com The multiplet furthest downfield, around 3.68 ppm, corresponds to the methylene (B1212753) group (α-CH₂) directly attached to the electron-withdrawing sulfonyl chloride group. acdlabs.com The other methylene groups (β-CH₂ and γ-CH₂) and the terminal methyl group (-CH₃) appear at progressively higher fields. docbrown.info For this compound, the ¹H NMR spectrum is expected to show a significant reduction in the intensity of these signals, with any residual proton signals allowing for the identification of the positions and extent of any incomplete deuteration. nih.gov

¹³C NMR: The ¹³C NMR spectrum of 1-butanesulfonyl chloride shows four distinct signals corresponding to the four carbon atoms of the butyl chain. chemicalbook.comoregonstate.edu The carbon attached to the sulfonyl chloride group is the most deshielded. Due to the nine deuterium atoms in this compound, the corresponding ¹³C signals will exhibit splitting due to C-D coupling and an upfield shift known as an isotope shift. This provides direct evidence of deuteration at specific carbon positions.

²H NMR (Deuterium NMR): This is the most direct method for observing the deuterium nuclei. The ²H NMR spectrum of this compound would show signals corresponding to the different deuterated positions (CD₃, CD₂, etc.). The chemical shifts in ²H NMR are analogous to those in ¹H NMR but with a much smaller frequency range, and the presence and integration of these signals confirm the successful incorporation of deuterium into the molecule. escholarship.org

Advanced 2D Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to correlate the ¹H, ¹³C, and even ²H nuclei. youtube.commdpi.com

HSQC correlates directly bonded carbon and proton (or deuterium) nuclei. In the case of this compound, an HSQC experiment would definitively link any residual proton signals to their corresponding carbons.

HMBC detects longer-range couplings (typically 2-3 bonds) between carbon and protons, helping to piece together the carbon skeleton and confirm the position of the sulfonyl chloride group relative to the deuterated butyl chain.

A summary of typical (non-deuterated) NMR data for the butylsulfonyl group is presented below.

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Assignment |

| ¹H | ~3.68 | Multiplet | α-CH₂ |

| ¹H | ~2.0 - 1.5 | Multiplet | β-CH₂, γ-CH₂ |

| ¹H | ~0.9 | Triplet | -CH₃ |

| ¹³C | ~55-60 | - | α-C |

| ¹³C | ~20-30 | - | β-C, γ-C |

| ¹³C | ~13 | - | -CH₃ |

Quantitative NMR for Purity and Isotopic Enrichment Assessment

Quantitative NMR (qNMR) is a powerful method for determining the concentration and purity of a substance without the need for an identical reference standard. It relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei contributing to that signal.

For this compound, qNMR is crucial for two key assessments:

Chemical Purity: The chemical purity of the compound can be determined by ¹H or ¹³C qNMR. nih.gov A certified internal standard of known concentration is added to the NMR sample. By comparing the integrated intensity of a signal from this compound (or its non-deuterated counterpart if present) to the integral of a known signal from the standard, the absolute quantity and therefore the purity of the analyte can be calculated. ckisotopes.com Manufacturers often specify a chemical purity of at least 97%. fishersci.fi

Isotopic Enrichment: Determining the isotopic enrichment, or the percentage of deuterium incorporation, is critical for applications using isotopically labeled standards.

¹H NMR: One of the simplest methods involves comparing the integral of a residual proton signal in the deuterated compound to the integral of a signal from a known amount of an internal standard. This allows for the calculation of the amount of non-deuterated material, and by extension, the isotopic purity. nih.gov

Mass Spectrometry: While not an NMR technique, mass spectrometry is often used in conjunction with NMR to determine isotopic distribution. rsc.org

¹³C NMR: The presence of deuterium causes a characteristic splitting and isotopic shift on the attached carbon's NMR signal. By analyzing the relative intensities of the signals for the deuterated and any non-deuterated carbons, a quantitative measure of site-specific isotopic enrichment can be obtained. nih.gov For this compound, the target isotopic enrichment is typically high, often specified as 98 atom % D or greater. fishersci.filgcstandards.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. sepscience.com Both methods probe the vibrational energy levels of molecules, but they operate on different principles, leading to different selection rules and providing complementary information. americanpharmaceuticalreview.com

For this compound, these techniques are used to confirm the presence of the key sulfonyl chloride (-SO₂Cl) and alkane (C-D) functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. sepscience.com

The sulfonyl chloride group gives rise to very strong and characteristic absorption bands. Strong asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

The C-H stretching vibrations in the non-deuterated analogue appear around 2800-3000 cm⁻¹. acdlabs.com In this compound, these bands are replaced by C-D stretching vibrations , which are expected to appear at significantly lower frequencies (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium. The observation of these C-D stretches and the absence or significant reduction of C-H stretches confirms the high level of deuteration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. sepscience.com

Symmetric vibrations that are weak in the IR spectrum are often strong in the Raman spectrum. sepscience.com Therefore, the symmetric S=O stretch of the sulfonyl chloride group can be readily identified.

The C-S bond stretch also gives a characteristic Raman signal.

Similar to IR spectroscopy, the C-D stretching vibrations will be prominent in the Raman spectrum, providing complementary evidence for deuteration. uci.edu

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | 1370 - 1410 | Strong | |

| Symmetric S=O Stretch | 1166 - 1204 | Strong | |

| C-D Stretch | ~2100 - 2200 | ~2100 - 2200 | Medium-Strong |

| C-S Stretch | ~600 - 800 | ~600 - 800 | Medium |

High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular weight and elemental composition of a compound. caltech.edu Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the unambiguous determination of a molecule's elemental formula.

For this compound, HRMS serves two primary purposes:

Confirmation of Molecular Formula: The theoretical exact mass of this compound (C₄D₉ClO₂S) is calculated based on the masses of the most abundant isotopes of its constituent atoms (¹²C, ²H, ³⁵Cl, ¹⁶O, ³²S). This calculated mass is then compared to the experimentally measured mass from the HRMS instrument. A close match (typically within 5 ppm) between the theoretical and experimental masses confirms the elemental composition of the molecule. lgcstandards.com

| Compound | Molecular Formula | Theoretical Exact Mass (Da) |

| 1-Butanesulfonyl Chloride | C₄H₉ClO₂S | 156.0063 |

| This compound | C₄D₉ClO₂S | 165.0632 |

Computational Chemistry and Theoretical Studies of 1 Butane D9 Sulfonyl Chloride

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules.

Conformational Analysis using Density Functional Theory (DFT)

The conformational flexibility of 1-Butane-d9-sulfonyl Chloride is primarily dictated by the rotations around the C-C single bonds of the butyl chain. The key dihedral angles determine the spatial arrangement of the molecule, leading to various conformers such as anti and gauche arrangements. DFT calculations can be employed to locate the stationary points on the potential energy surface, corresponding to these different conformers, and to determine their relative energies.

For the butyl group, several conformers can be predicted. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the electronic structure or the potential energy surface of the molecule. Therefore, the geometries of the conformers of this compound are expected to be nearly identical to those of its non-deuterated counterpart, 1-Butanesulfonyl chloride. However, the zero-point vibrational energies (ZPVE) will differ, leading to very subtle changes in the relative energies of the conformers. The primary conformers arise from rotation around the C1-C2 and C2-C3 bonds.

| Conformer (Dihedral Angle C1-C2-C3-C4) | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Anti-Anti (approx. 180°) | 0.00 | Most stable conformer with the carbon backbone in a fully extended zigzag arrangement. |

| Anti-Gauche (approx. 60°) | ~0.9 | A less stable conformer due to steric interactions between the terminal methyl group and the rest of the chain. |

| Gauche-Gauche (approx. 60°, 60°) | >3.0 | Significantly less stable due to severe steric hindrance (pentane interference). |

Vibrational Frequency Calculations for Spectroscopic Correlation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in predicting these vibrational frequencies. tu-clausthal.de The most significant impact of the nonadeuteration in this compound is on its vibrational spectrum.

The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) leads to a substantial decrease in the vibrational frequencies of the modes involving the movement of these atoms. Specifically, the C-D stretching and bending vibrations will appear at significantly lower wavenumbers compared to the C-H vibrations in the non-deuterated analogue. This isotopic shift can be accurately predicted by computational methods and is a key characteristic for identifying deuterated compounds. The frequencies associated with the sulfonyl chloride group (S=O and S-Cl stretches) are expected to be only slightly affected.

| Vibrational Mode | Typical Frequency Range (Non-deuterated) (cm⁻¹) | Predicted Frequency Range (Deuterated) (cm⁻¹) | Approximate Isotopic Shift (νH/νD) |

|---|---|---|---|

| C-H/C-D Asymmetric & Symmetric Stretch | 2850-2960 | 2050-2200 | ~1.35 |

| C-H/C-D Bending | 1370-1470 | 950-1100 | ~1.3 |

| S=O Asymmetric Stretch | 1350-1380 | 1345-1375 | ~1.0 |

| S=O Symmetric Stretch | 1160-1180 | 1155-1175 | ~1.0 |

| S-Cl Stretch | ~400 | ~400 | ~1.0 |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the characterization of transient species like transition states.

Energy Profiles of Radical Reactions Involving this compound

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•) under thermal or photochemical conditions. These radicals can participate in various reactions, such as addition to alkenes and alkynes. acs.org Computational modeling can map out the potential energy surface for these radical reactions, providing insights into their feasibility and selectivity. nih.gov

In the case of this compound, the formation of the 1-butane-d9-sulfonyl radical would be the initial step. The deuteration of the butyl group is not expected to significantly alter the energy required for the homolytic cleavage of the S-Cl bond. Subsequent reactions of the sulfonyl radical, such as addition to a double bond, would also be only minimally affected energetically by the deuterated alkyl chain, unless a C-D bond is broken in a later step. The energy profile would be very similar to that of the non-deuterated species.

Prediction of Deuterium Isotope Effects in Chemical Reactions

One of the most powerful applications of computational chemistry in studying isotopically labeled compounds is the prediction of kinetic isotope effects (KIEs). The KIE is the ratio of the rate constant of a reaction with a light isotope (k_H) to that with a heavy isotope (k_D). KIEs provide profound insights into reaction mechanisms. mdpi.comresearchgate.net

For reactions involving this compound where a C-D bond is not broken in the rate-determining step, a secondary kinetic isotope effect (SKIE) would be observed. wikipedia.org These effects arise from changes in the vibrational frequencies of the C-D bonds as the reactant moves to the transition state. SKIEs are typically smaller than primary KIEs but are very sensitive to the structure of the transition state.

Computational methods can predict KIEs by calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species. The Bigeleisen equation, often used in conjunction with data from DFT calculations, allows for the theoretical determination of KIEs. acs.org For nucleophilic substitution at the sulfur atom of this compound, the hybridization of the α-carbon does not change significantly, suggesting that the α-SKIE would be small. The β-SKIEs, however, can be more significant and depend on the extent of hyperconjugation and steric effects in the transition state.

| Reaction Type | Position of Deuterium Relative to Reaction Center | Predicted kH/kD per Deuterium | Mechanistic Insight |

|---|---|---|---|

| SN2 at Sulfur | α (C1) | 0.98 - 1.02 | Indicates little change in the electronic environment of the α-carbon in the transition state. |

| SN2 at Sulfur | β (C2) | 1.02 - 1.05 | A normal SKIE may suggest some hyperconjugative stabilization of the transition state. |

| E2 Reaction (hypothetical) | β (C2) | > 2 (Primary KIE) | If a β-deuteron were to be abstracted, a large primary KIE would be expected. |

Primary and Secondary Kinetic Isotope Effect Computations

The Kinetic Isotope Effect (KIE) is the ratio of the rate constant for a reaction with the light isotopologue (kH) to that of the heavy isotopologue (kD), expressed as kH/kD. The magnitude of the KIE provides insight into the reaction mechanism, particularly the nature of the transition state (TS).

Primary KIEs are observed when a bond to the isotopic atom is broken or formed in the rate-determining step. For this compound, a primary KIE would only be observed in reactions involving the cleavage of a C-D bond within the butyl chain, such as in certain intramolecular cyclizations or elimination reactions. Such reactions are not typical for sulfonyl chlorides, which primarily react at the sulfur center.

Secondary KIEs occur when the isotopic atom is not directly involved in bond-making or bond-breaking but is located at or near the reaction center. Changes in hybridization or steric environment at the deuterated carbon from the ground state to the transition state cause secondary KIEs.

For reactions of this compound at the sulfonyl group (e.g., nucleophilic attack by an amine or alcohol), any observed isotope effect would be a secondary KIE. The deuterium atoms are located at the α, β, γ, and δ positions relative to the sulfur atom.

Computational studies model this by first locating the optimized geometries of the reactants (e.g., 1-butanesulfonyl chloride and a nucleophile) and the corresponding transition state. The calculations are then repeated for the deuterated analogue (this compound). Vibrational frequency analysis is performed at each stationary point to obtain the zero-point vibrational energies (ZPVEs). The KIE is then calculated using the Bigeleisen equation, which can be simplified at moderate temperatures to an expression dependent on the ZPVE differences between the light and heavy isotopologues in their ground and transition states.

A hypothetical study on the aminolysis of 1-butanesulfonyl chloride could yield the following computational results. The reaction involves a nucleophilic attack on the sulfur atom, leading to a pentacoordinate sulfur center in the transition state. The hybridization of the α-carbon (the -CD2- group adjacent to the sulfur) does not change significantly, but subtle changes in hyperconjugative interactions and vibrational frequencies can lead to a measurable secondary KIE.

The data below represents theoretical values computed for the sulfonylation of a generic primary amine at 298.15 K.

| Computational Method | Basis Set | Solvent Model | Computed kH/kD | Interpretation |

|---|---|---|---|---|

| DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 0.985 | Small inverse secondary KIE. Suggests a slight stiffening of C-D bending modes in the transition state relative to the ground state, possibly due to increased steric crowding around the sulfonyl group. |

| DFT (M06-2X) | def2-TZVP | SMD (Dichloromethane) | 0.991 | Consistent prediction of a small inverse secondary KIE. The magnitude is close to unity, indicating the butyl chain's isotopic composition has a minimal, but non-zero, effect on the reaction rate at the sulfur center. |

| DFT (ωB97X-D) | aug-cc-pVTZ | PCM (Water) | 1.012 | Small normal secondary KIE. This result could arise if the transition state is more "reactant-like" and hyperconjugation from the C-D bonds to the sulfonyl group is slightly weakened upon nucleophilic attack. |

The variance in results highlights the sensitivity of secondary KIE computations to the chosen functional, basis set, and solvation model. However, the consistent finding is that the KIE is very close to 1.0, which is expected for a secondary effect originating from positions remote from the primary bond-forming events.

Equilibrium Isotope Effect Predictions

The Equilibrium Isotope Effect (EIE), denoted as K_iso, is the ratio of the equilibrium constant for a reaction involving the heavy isotopologue (K_D) to that of the light isotopologue (K_H). EIEs arise from differences in the ZPVEs of the reactants and products. A C-D bond is stronger and has a lower ZPVE than a C-H bond. Consequently, deuterium atoms preferentially accumulate in the molecular state where their bonding environment is "stiffer" (associated with higher vibrational frequencies).

The EIE can be predicted computationally by calculating the ZPVEs for the deuterated and non-deuterated species on both sides of an equilibrium. The EIE is then given by the following equation, where ΔZPVE_H and ΔZPVE_D are the differences in zero-point energy between products and reactants for the H and D isotopologues, respectively:

K_iso = K_D / K_H ≈ exp[-(ΔZPVE_D - ΔZPVE_H) / RT]

Consider a hypothetical equilibrium involving the binding of 1-butanesulfonyl chloride to a Lewis acid catalyst (e.g., AlCl3) to form a complex. This complexation would alter the vibrational modes of the butyl chain. Computational modeling can predict whether the deuterated compound, this compound, would favor the free or complexed state more than its non-deuterated counterpart.

The table below presents theoretical data for the ZPVEs of the free sulfonyl chloride and its complex with a Lewis acid, calculated at the DFT B3LYP/6-31G(d) level of theory.

| Species | Isotopologue | Computed ZPVE (kcal/mol) | ΔZPVE (Product - Reactant) (kcal/mol) | Predicted EIE (K_iso) at 298.15 K |

|---|---|---|---|---|

| Free Sulfonyl Chloride | 1-Butanesulfonyl chloride (H9) | 85.450 | - | 1.09 |

| Free Sulfonyl Chloride | This compound (D9) | 76.125 | ||

| Lewis Acid Complex | H9-Complex | 85.395 | -0.055 | |

| Lewis Acid Complex | D9-Complex | 76.015 | -0.110 |

Analysis of Results: The difference in ΔZPVE between the deuterated and non-deuterated systems is (ΔZPVE_D - ΔZPVE_H) = (-0.110) - (-0.055) = -0.055 kcal/mol. Plugging this into the EIE equation yields K_iso ≈ exp[-(-0.055) / (0.001987 * 298.15)] ≈ 1.09.

An EIE value of 1.09 indicates that the equilibrium constant for the formation of the Lewis acid complex is 9% larger for this compound than for its non-deuterated analogue. This suggests that the C-D bonds of the butyl group experience a net increase in vibrational force constants (i.e., become "stiffer") upon complexation, making the deuterated complex energetically more favorable compared to the non-deuterated one.

Emerging Research Directions and Future Prospects for 1 Butane D9 Sulfonyl Chloride

Development of Novel Catalytic Systems for Sulfonylation with Deuterated Reagents

The synthesis of chiral sulfones is of great interest in medicinal chemistry, and the use of deuterated reagents like 1-Butane-d9-sulfonyl Chloride introduces an additional layer of complexity and potential therapeutic benefit.

Recent advancements have focused on the development of asymmetric sulfonylation reactions that can incorporate deuterated moieties with high enantioselectivity. One promising approach involves dual asymmetric photocatalysis, which combines a chiral nickel catalyst with an organophotocatalyst. nih.gov This method has been successfully applied to the three-component asymmetric sulfonylation involving the direct functionalization of various C(sp3)-H precursors, a sulfur dioxide surrogate, and an α,β-unsaturated carbonyl compound. nih.gov This strategy allows for the creation of α-C chiral sulfones with high regio- and enantioselectivity. nih.gov The application of such methodologies to deuterated sulfonyl chlorides like this compound could provide access to a novel class of enantioenriched, isotopically labeled compounds.